Ac-RYYRWK-NH2 TFA

Description

Properties

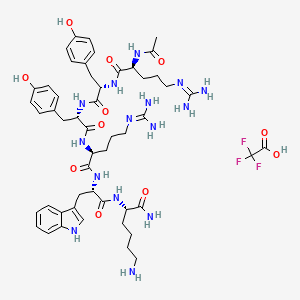

Molecular Formula |

C51H70F3N15O11 |

|---|---|

Molecular Weight |

1126.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C49H69N15O9.C2HF3O2/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50;3-2(4,5)1(6)7/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57);(H,6,7)/t36-,37-,38-,39-,40-,41-;/m0./s1 |

InChI Key |

IIVXGPHKYHMNLB-UCTQLVHTSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Ac-RYYRWK-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-RYYRWK-NH2, a synthetic hexapeptide, is a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a G protein-coupled receptor with a wide range of physiological and pathological roles. This technical guide provides a comprehensive overview of the mechanism of action of Ac-RYYRWK-NH2, detailing its interaction with the NOP receptor, the subsequent intracellular signaling cascades, and its observed in vivo effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of NOP receptor modulation for therapeutic purposes.

Core Mechanism of Action: Potent and Selective Partial Agonism at the NOP Receptor

Ac-RYYRWK-NH2 acts as a potent and selective partial agonist at the NOP receptor.[1] Its primary mechanism of action involves binding to the NOP receptor and eliciting a cellular response that is intermediate between that of a full agonist and a neutral antagonist.

Binding Affinity and Selectivity

Radioligand binding assays have demonstrated the high affinity of Ac-RYYRWK-NH2 for the NOP receptor. The trifluoroacetate (TFA) salt form of the peptide is commonly used in research.

| Parameter | Value | Species/Tissue | Reference |

| Ki | 0.71 nM | - | [2] |

| Kd | 0.071 nM | Rat cortical membranes | [3] |

| IC50 (μ-opioid) | > 4000 nM | - | [2] |

| IC50 (δ-opioid) | > 4000 nM | - | [2] |

| IC50 (κ-opioid) | > 4000 nM | - | [2] |

Table 1: Binding affinity and selectivity of Ac-RYYRWK-NH2 for the NOP receptor and other opioid receptors.

The data clearly indicates that Ac-RYYRWK-NH2 possesses a high affinity for the NOP receptor and exhibits exceptional selectivity over the classical opioid receptors (μ, δ, and κ).

Intracellular Signaling Pathways

Upon binding of Ac-RYYRWK-NH2, the NOP receptor initiates a cascade of intracellular signaling events, primarily through its coupling to Gαi/o proteins. The partial agonist nature of Ac-RYYRWK-NH2 means that it activates these pathways to a lesser extent than the endogenous full agonist, N/OFQ. The observed efficacy (α value) of Ac-RYYRWK-NH2 is typically in the range of 0.5–0.8 in several in vitro assays, though its pharmacological behavior can vary depending on the specific experimental system.[4]

Figure 1: Signaling pathway of Ac-RYYRWK-NH2 via the NOP receptor.

Key downstream effects of NOP receptor activation by Ac-RYYRWK-NH2 include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This includes the activation of ERK1/2, p38 MAPK, and JNK, which are involved in regulating various cellular processes such as gene expression and cell survival.

-

β-Arrestin Recruitment: This can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.

In Vivo Effects: Stimulation of Food Intake

In vivo studies have demonstrated that Ac-RYYRWK-NH2 increases food intake. This effect is consistent with the known role of the NOP receptor system in the regulation of appetite and feeding behavior. The precise neuronal circuits and downstream mediators involved in this orexigenic effect of Ac-RYYRWK-NH2 warrant further investigation.

Experimental Protocols

Radioligand Binding Assay for NOP Receptor

This protocol is adapted from studies utilizing [3H]ac-RYYRWK-NH2.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unife.it [iris.unife.it]

Ac-RYYRWK-NH2 TFA: A Selective NOP Partial Agonist - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide Ac-RYYRWK-NH2 TFA, a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes relevant biological pathways and workflows.

Introduction

Ac-RYYRWK-NH2 is a synthetic hexapeptide that has demonstrated high affinity and selectivity for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Unlike classical opioid receptors (μ, δ, and κ), the NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct signaling system implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and reward pathways. Ac-RYYRWK-NH2 has been characterized as a partial agonist, exhibiting the ability to activate the NOP receptor but with a lower maximal effect compared to the endogenous full agonist, N/OFQ.[3] This property makes it a valuable tool for dissecting NOP receptor function and a potential lead compound for the development of novel therapeutics with a nuanced modulatory effect on this important receptor system.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of Ac-RYYRWK-NH2 at the NOP receptor.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [3H]Ac-RYYRWK-NH2 | Rat NOP | Cortical Membranes | 0.071 ± 0.018 | 22 ± 2 | [1] |

Note: Ac-RYYRWK-NH2 has been shown to have no affinity for μ-, κ-, or δ-opioid receptors.[1][2]

Table 2: Functional Activity (GTPγS Binding Assay)

| Ligand | Preparation | Emax (% of Nociceptin) | Reference |

| Ac-RYYRWK-NH2 | Rat Frontal Cortex (CTX) | 96% | [3] |

| Ac-RYYRWK-NH2 | CHO cells expressing NOP | 202% | [3] |

Note: The Emax value represents the maximal stimulation of [35S]GTPγS binding relative to the endogenous full agonist, Nociceptin.

Table 3: Functional Activity (cAMP Inhibition Assay)

| Ligand | Preparation | % Inhibition of cAMP Production | Reference |

| Ac-RYYRWK-NH2 | CHO cells expressing NOP | 58% | [3] |

| Nociceptin | CHO cells expressing NOP | 77% | [3] |

Signaling Pathways and Experimental Workflows

Visual representations of the NOP receptor signaling cascade and the experimental procedures used to characterize Ac-RYYRWK-NH2 are provided below.

NOP Receptor Signaling Pathway

References

- 1. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Ac-RYYRWK-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRWK-NH2 is a synthetic hexapeptide that has garnered significant interest within the scientific community for its potent and selective interaction with the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This receptor is the fourth member of the opioid receptor family and is implicated in a wide range of physiological processes, including pain modulation, anxiety, and reward pathways. Ac-RYYRWK-NH2 acts as a partial agonist at the N/OFQ receptor, making it a valuable tool for elucidating the receptor's function and a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the binding affinity and kinetics of Ac-RYYRWK-NH2, including detailed experimental protocols and a summary of key quantitative data.

Core Target: The Nociceptin/Orphanin FQ (NOP/ORL1) Receptor

Ac-RYYRWK-NH2 exerts its effects by binding to the N/OFQ receptor, a G protein-coupled receptor (GPCR). Unlike classical opioid receptors, the N/OFQ receptor does not bind traditional opioid ligands like morphine with high affinity. The endogenous ligand for the N/OFQ receptor is the 17-amino acid neuropeptide, nociceptin/orphanin FQ.

Quantitative Binding and Functional Data

The binding affinity and functional potency of Ac-RYYRWK-NH2 have been characterized in various in vitro systems. The following tables summarize the key quantitative data from radioligand binding and functional assays.

Table 1: Radioligand Binding Affinity of Ac-RYYRWK-NH2

| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [3H]Ac-RYYRWK-NH2 | Rat cortical membranes | 0.071 ± 0.018 | 22 ± 2 | [1] |

Kd: Dissociation constant, a measure of binding affinity (lower Kd indicates higher affinity). Bmax: Maximum number of binding sites.

Table 2: Functional Activity of Ac-RYYRWK-NH2 in [35S]GTPγS Binding Assays

| Preparation | Agonist | pEC50 | Emax (%) | Reference |

| Rat Frontal Cortex Membranes | Ac-RYYRWK-NH2 | - | 96 | [2] |

| CHO cells expressing rat ORL1 | Ac-RYYRWK-NH2 | - | 202 | [2] |

pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax: Maximum effect produced by the ligand, expressed as a percentage of the effect produced by the endogenous ligand nociceptin.

Table 3: Inhibitory Activity of Ac-RYYRWK-NH2 in Competition Binding Assays

| Preparation | Radioligand | pKi | Reference |

| Rat Frontal Cortex Membranes | [3H]nociceptin | ~9.0 (estimated) | [2] |

| CHO cells expressing rat ORL1 | [3H]nociceptin | ~9.0 (estimated) | [2] |

pKi: The negative logarithm of the inhibition constant (Ki), indicating the potency of a ligand in inhibiting the binding of a radioligand. The pKi values are estimated from the reported identical affinities to nociceptin in the cited study.

Signaling Pathway of the N/OFQ (ORL1) Receptor

Upon binding of an agonist like Ac-RYYRWK-NH2, the N/OFQ receptor activates intracellular signaling cascades primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G protein βγ subunits can also modulate other effectors, such as ion channels.

Caption: NOP/ORL1 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide generalized, yet detailed, protocols for the key experiments used to characterize the binding and function of Ac-RYYRWK-NH2.

Note: The specific, detailed protocols as performed in the cited literature for Ac-RYYRWK-NH2 could not be obtained. The following represent standard, robust methods for these types of assays.

Radioligand Binding Assay (Saturation Experiment)

This assay is used to determine the equilibrium dissociation constant (Kd) and the density of receptors (Bmax) in a given tissue or cell preparation.

Caption: Radioligand Saturation Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Dissect and homogenize the tissue of interest (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing a fixed amount of membrane protein (e.g., 100-200 µg).

-

Add increasing concentrations of the radiolabeled ligand (e.g., [3H]Ac-RYYRWK-NH2) to a series of tubes for total binding.

-

To a parallel set of tubes, add the same concentrations of radioligand along with a high concentration of unlabeled Ac-RYYRWK-NH2 (e.g., 1 µM) to determine non-specific binding.

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding data against the concentration of the radioligand.

-

Analyze the data using non-linear regression analysis to fit a one-site binding model and determine the Kd and Bmax values.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Caption: [35S]GTPγS Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare membranes from cells expressing the receptor of interest (e.g., CHO-ORL1 cells) or from native tissue as described in the radioligand binding assay protocol.

-

-

Binding Assay:

-

In assay tubes, combine membrane protein (e.g., 10-20 µg) with assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4) containing a fixed concentration of GDP (e.g., 10 µM) and [35S]GTPγS (e.g., 0.1 nM).

-

Add varying concentrations of Ac-RYYRWK-NH2 to stimulate G protein activation.

-

Include control tubes for basal activity (no agonist) and non-specific binding (with excess unlabeled GTPγS, e.g., 10 µM).

-

Incubate the tubes at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

-

Separation and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the filter-bound radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding observed at each agonist concentration.

-

Plot the stimulated [35S]GTPγS binding as a function of the agonist concentration.

-

Analyze the data using non-linear regression to a sigmoidal dose-response curve to determine the pEC50 and Emax values. The Emax is often expressed as a percentage of the stimulation produced by a saturating concentration of the endogenous agonist, nociceptin.

-

Conclusion

Ac-RYYRWK-NH2 is a potent and selective partial agonist of the N/OFQ (ORL1) receptor. Its high binding affinity and well-characterized functional activity make it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the N/OFQ system. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important peptide and its target receptor. Further studies exploring the in vivo effects and therapeutic potential of Ac-RYYRWK-NH2 and its analogs are warranted.

References

- 1. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-RYYRWK-NH2 TFA: A Deep Dive into its Structure-Activity Relationship for NOP Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexapeptide Ac-RYYRWK-NH2 is a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the ORL1 receptor.[1][2] This receptor system is implicated in a wide array of physiological processes, including pain modulation, anxiety, feeding behavior, and reward pathways. The unique pharmacological profile of Ac-RYYRWK-NH2, characterized by high affinity for the NOP receptor and selectivity over classical opioid receptors (μ, δ, κ), makes it and its analogs promising leads for the development of novel therapeutics.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ac-RYYRWK-NH2, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental evaluation.

Structure-Activity Relationship of Ac-RYYRWK-NH2 Analogs

The biological activity of Ac-RYYRWK-NH2 is highly dependent on its amino acid sequence and terminal modifications. Systematic studies involving amino acid substitution and truncation have revealed critical residues and structural features necessary for high-affinity binding and functional agonism at the NOP receptor.

Key Findings from Analog Studies:

-

N-Terminal Acetylation: The acetyl group at the N-terminus is crucial for activity. Its removal leads to a significant loss of binding affinity and functional potency.

-

Arginine at Position 1 (Arg1): This residue is a key determinant for high-affinity binding. Its replacement often results in a substantial decrease in activity.

-

Tyrosine Residues at Positions 2 and 3 (Tyr2, Tyr3): The aromatic side chains of these residues are important for receptor interaction.

-

Tryptophan at Position 5 (Trp5): Substitution of Tryptophan with Isoleucine at position 5 in the related antagonist peptide Ac-RYYRIK-NH2 has been shown to be a critical switch from antagonist to partial agonist activity, highlighting the importance of this position in determining the functional nature of the ligand.

-

C-Terminal Amidation: While not as critical as N-terminal acetylation, the C-terminal amide generally contributes to enhanced potency and stability.

The following table summarizes the quantitative data from studies on Ac-RYYRWK-NH2 and a key analog, Ac-RYYRIK-NH2, which acts as an antagonist, providing valuable insights into the structural determinants of agonism versus antagonism.

| Compound | Assay | Target | Species | Value | Units | Reference |

| Ac-RYYRWK-NH2 | Ki | NOP | - | 0.71 | nM | [2] |

| IC50 | μ, δ, κ | - | >4000 | nM | [2] | |

| Kd | NOP (ORL1) | Rat | 0.071 | nM | [1] | |

| Ac-RYYRIK-NH2 | pA2 (Antagonist Affinity) | NOP (ORL1) | Rat | 9.13 | - |

Experimental Protocols

The characterization of Ac-RYYRWK-NH2 and its analogs involves a suite of in vitro pharmacological assays to determine their binding affinity, functional activity, and selectivity. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for NOP Receptor

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.

Materials:

-

Membrane preparations from cells expressing the NOP receptor (e.g., CHO-hNOP cells).

-

Radioligand: [3H]-UFP-101 or [3H]-Nociceptin.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgSO4, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test compound (e.g., Ac-RYYRWK-NH2) at various concentrations.

-

Non-specific binding control: High concentration of unlabeled N/OFQ (1 μM).

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Thaw the cell membrane preparation on ice and resuspend in binding buffer.

-

In a 96-well plate, add the following to each well in a final volume of 0.5 mL:

-

Membrane protein (20-40 µg).

-

Varying concentrations of the test compound (e.g., 1 pM to 10 µM).

-

Radioligand at a concentration close to its Kd (e.g., ~0.8 nM [3H]-UFP-101).

-

For non-specific binding wells, add 1 µM unlabeled N/OFQ.

-

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value of the test compound using competitive binding analysis software (e.g., Prism).

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the NOP receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified.

Materials:

-

Membrane preparations from cells expressing the NOP receptor.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl2, 0.2 mM EGTA, 0.1% BSA, pH 7.4.

-

GDP (Guanosine diphosphate), typically 10-30 µM final concentration.

-

[35S]GTPγS, ~150 pM final concentration.

-

Test agonist (e.g., Ac-RYYRWK-NH2) at various concentrations.

-

Non-specific binding control: Unlabeled GTPγS (10 µM).

-

Filtration and counting materials as in the radioligand binding assay.

Procedure:

-

Prepare the membrane suspension in the assay buffer.

-

In a 96-well plate, add the following in a final volume of 0.5 mL:

-

Membrane protein (20-40 µg).

-

GDP.

-

Varying concentrations of the test agonist.

-

[35S]GTPγS.

-

For non-specific binding wells, add 10 µM unlabeled GTPγS.

-

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Terminate the assay by vacuum filtration as described for the radioligand binding assay.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound radioactivity by scintillation counting.

-

Calculate the agonist-stimulated [35S]GTPγS binding and determine the EC50 and Emax values by non-linear regression analysis.

Signaling Pathway and Experimental Workflow

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like Ac-RYYRWK-NH2 initiates a cascade of intracellular events. The receptor is coupled to pertussis toxin-sensitive Gi/o proteins. Upon activation, the G-protein heterotrimer dissociates into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.

Caption: NOP Receptor (ORL1) signaling pathway upon agonist binding.

Experimental Workflow for SAR Analysis

The process of determining the structure-activity relationship for a series of Ac-RYYRWK-NH2 analogs follows a logical progression from synthesis to detailed pharmacological characterization.

Caption: Experimental workflow for SAR analysis of Ac-RYYRWK-NH2 analogs.

Conclusion

The hexapeptide Ac-RYYRWK-NH2 serves as a valuable pharmacological tool and a promising scaffold for the development of novel NOP receptor modulators. A thorough understanding of its structure-activity relationship is paramount for the rational design of new chemical entities with improved potency, selectivity, and desired functional properties (e.g., partial versus full agonism). The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of such compounds, ultimately facilitating the discovery of next-generation therapeutics targeting the NOP receptor system.

References

Ac-RYYRWK-NH2 TFA: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of the synthetic peptide Ac-RYYRWK-NH2 TFA in the field of neuroscience. This document provides a comprehensive overview of its primary molecular target, associated signaling pathways, and detailed experimental protocols for its characterization. Quantitative data are presented in a structured format to facilitate analysis and comparison.

Introduction to this compound

Ac-RYYRWK-NH2 is a synthetic hexapeptide that has been identified as a potent and selective partial agonist for the Nociceptin receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Nociceptin/Orphanin FQ (N/OFQ) system in the central nervous system. While some sources suggest a potential interaction with the Neuropeptide Y4 receptor (NPY4-R), its primary and most well-characterized activity is at the NOP receptor.[2]

The Nociceptin/Orphanin FQ (N/OFQ) System

The N/OFQ system is a key neuromodulatory pathway in the brain, distinct from the classical opioid system. It consists of the endogenous peptide ligand, Nociceptin/Orphanin FQ (N/OFQ), and its cognate G protein-coupled receptor, the NOP receptor. This system is widely distributed throughout the central nervous system and is implicated in a diverse range of neurological functions, including:

-

Pain perception: Unlike classical opioids, the N/OFQ system can exert both hyperalgesic and analgesic effects depending on the context.

-

Mood and Emotion: It plays a significant role in the regulation of anxiety and depression-like behaviors.

-

Learning and Memory: The N/OFQ system is involved in modulating cognitive processes.

-

Reward and Motivation: It can influence the brain's reward pathways.

Given the multifaceted roles of the N/OFQ system, selective ligands like Ac-RYYRWK-NH2 are crucial for dissecting its complex contributions to brain function and disease.

Quantitative Data: Receptor Binding Profile

The selectivity of Ac-RYYRWK-NH2 for the NOP receptor over classical opioid receptors is a key feature that underscores its utility as a research tool. The following table summarizes its binding affinity.

| Ligand | Receptor | Preparation | Kd (nM) | Reference |

| [3H]Ac-RYYRWK-NH2 | NOP (ORL-1) | Rat cortical membranes | 0.071 | [1] |

| Ac-RYYRWK-NH2 | µ-opioid | Not specified | No affinity | [1] |

| Ac-RYYRWK-NH2 | κ-opioid | Not specified | No affinity | [1] |

| Ac-RYYRWK-NH2 | δ-opioid | Not specified | No affinity | [1] |

Signaling Pathways of the NOP Receptor

The NOP receptor is a member of the Gi/o family of G protein-coupled receptors (GPCRs). Upon activation by an agonist such as Ac-RYYRWK-NH2, it initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability.

Caption: NOP receptor signaling cascade.

Activation of the NOP receptor by Ac-RYYRWK-NH2 leads to:

-

Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP).

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which is critical for neurotransmitter release.

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

Collectively, these actions lead to a reduction in neuronal excitability.

Experimental Protocols

To characterize the interaction of Ac-RYYRWK-NH2 with the NOP receptor, several standard pharmacological assays can be employed.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) and density (Bmax) of Ac-RYYRWK-NH2 for the NOP receptor.

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]Nociceptin), and varying concentrations of the unlabeled competitor ligand (Ac-RYYRWK-NH2). For saturation binding, use increasing concentrations of the radiolabeled Ac-RYYRWK-NH2.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax for saturation experiments, or the IC50 for competition experiments, which can be converted to a Ki value.

Functional Assay: cAMP Accumulation Assay

This protocol measures the ability of Ac-RYYRWK-NH2 to inhibit adenylyl cyclase activity, confirming its agonist or partial agonist nature.

Methodology:

-

Cell Culture: Culture cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells).

-

Assay Setup: Seed the cells in a 96-well plate. On the day of the experiment, pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Ac-RYYRWK-NH2.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the log concentration of Ac-RYYRWK-NH2. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy) relative to a full agonist.

References

Ac-RYYRWK-NH2 TFA: A Technical Guide to its Role in the Nociceptin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ac-RYYRWK-NH2 trifluoroacetate (TFA), a potent and selective hexapeptide partial agonist for the nociceptin opioid peptide (NOP) receptor, also known as the orphanin FQ (N/OFQ) receptor or ORL-1. This document details its synthesis, physicochemical properties, and its intricate role within the nociceptin system. We present a comprehensive analysis of its binding affinity and functional activity, supported by quantitative data from various in vitro assays. Detailed experimental protocols for key assays are provided, alongside an exploration of the downstream signaling pathways modulated by this peptide. Furthermore, the critical role of the trifluoroacetate counter-ion is discussed, offering guidance for its consideration in experimental design and data interpretation. This guide is intended to be a valuable resource for researchers and professionals engaged in the study of the nociceptin system and the development of novel therapeutics targeting the NOP receptor.

Introduction

The nociceptin system, comprising the NOP receptor and its endogenous ligand nociceptin/orphanin FQ (N/OFQ), is a key player in a multitude of physiological and pathological processes, including pain modulation, anxiety, depression, and reward. Ac-RYYRWK-NH2 has emerged as a valuable pharmacological tool for elucidating the complexities of this system. It is a synthetic hexapeptide that acts as a potent and selective partial agonist at the NOP receptor.[1][2] Its selectivity is a key feature, as it displays no significant affinity for the classical opioid receptors (μ, δ, and κ), allowing for the specific investigation of NOP receptor function.[2][3] The trifluoroacetate (TFA) salt form is common for synthetic peptides due to its use in purification, and understanding its potential influence is crucial for accurate experimental interpretation.[4][5]

Physicochemical Properties and Synthesis

Physicochemical Characteristics

| Property | Value | Reference |

| Molecular Formula | C49H69N15O9 | [3] |

| Molecular Weight | 1012.17 g/mol | [3] |

| Sequence | Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 | [3] |

| CAS Number | 200959-47-3 | [3] |

| Formulation | Typically supplied as a trifluoroacetate (TFA) salt | [6] |

Synthesis and Purification

Ac-RYYRWK-NH2 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Synthesis Workflow:

The peptide is assembled on a solid support resin, with each amino acid being added sequentially after the deprotection of the N-terminal Fmoc group of the preceding residue. Following the assembly of the peptide chain and N-terminal acetylation, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA).

Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), utilizing a gradient of acetonitrile in water with TFA as an ion-pairing agent. The purified peptide is then lyophilized to yield the final product as a TFA salt. Quality control is performed using mass spectrometry to confirm the molecular weight and analytical RP-HPLC to assess purity.

The Role of the Trifluoroacetate (TFA) Counter-ion

Trifluoroacetic acid is integral to the synthesis and purification of many synthetic peptides, resulting in the final product being a TFA salt.[4] It is crucial for researchers to be aware that the TFA counter-ion can have biological effects.[1][7] Studies have shown that TFA can influence cell proliferation and may act as an allosteric modulator of certain receptors.[1][4] Therefore, when designing and interpreting experiments with this compound, the potential contribution of the TFA counter-ion to the observed effects should be considered. For sensitive in vivo or cell-based assays, exchanging the TFA counter-ion for a more biologically inert one, such as acetate or hydrochloride, may be advisable.[4][5]

Role in the Nociceptin System

Ac-RYYRWK-NH2 is a potent and selective partial agonist at the NOP receptor.[2] Its high affinity and selectivity make it an invaluable tool for probing the function of the nociceptin system.

Binding Affinity

Ac-RYYRWK-NH2 exhibits high affinity for the NOP receptor. Radioligand binding studies have demonstrated its potent ability to displace the binding of labeled nociceptin analogues.

| Assay Type | Preparation | Radioligand | Ki / Kd (nM) | Reference |

| Saturation Binding | Rat cortical membranes | [3H]Ac-RYYRWK-NH2 | 0.071 (Kd) | [2][8][9] |

| Competition Binding | Rat cortical membranes | [3H]nociceptin | 0.71 (Ki) | [3] |

| Competition Binding | CHO cells expressing rat NOP | [3H]nociceptin | ~1 | [10] |

Functional Activity

As a partial agonist, Ac-RYYRWK-NH2 activates the NOP receptor but elicits a submaximal response compared to the endogenous full agonist, nociceptin. This property is particularly useful for studying the consequences of graded NOP receptor activation.

| Assay Type | Tissue/Cell Preparation | Parameter | Ac-RYYRWK-NH2 | Nociceptin (for comparison) | Reference |

| [35S]GTPγS Binding | Rat frontal cortex | Emax (%) | 96 | 174 | [10] |

| [35S]GTPγS Binding | CHO cells expressing rat NOP | Emax (%) | 202 | 311 | [10] |

| cAMP Inhibition | CHO cells expressing rat NOP | Max Inhibition (%) | 58 | 77 | [10] |

| Electrically Stimulated Contraction | Rat vas deferens | Max Inhibition (%) | 72 | 95 | [10] |

| Electrically Stimulated Contraction | Rat anococcygeus | Max Inhibition (%) | 66 | 98 | [10] |

Signaling Pathways

Activation of the NOP receptor by Ac-RYYRWK-NH2 initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

Upon binding of Ac-RYYRWK-NH2, the NOP receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated G protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal excitability. The Gβγ subunit also inhibits voltage-gated calcium channels, leading to a reduction in neurotransmitter release.

-

Activation of MAPK Pathway: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which can lead to long-term changes in gene expression.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the activity of Ac-RYYRWK-NH2. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay (Competition)

This assay measures the ability of Ac-RYYRWK-NH2 to compete with a radiolabeled ligand for binding to the NOP receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., rat brain cortex) or cells expressing the NOP receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]nociceptin) and a range of concentrations of unlabeled Ac-RYYRWK-NH2.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Ac-RYYRWK-NH2 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the NOP receptor upon agonist binding.

Methodology:

-

Membrane Preparation: Prepare membranes from NOP receptor-expressing cells or tissues as described above.

-

Incubation: Incubate the membranes with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of Ac-RYYRWK-NH2 in an appropriate assay buffer.

-

Filtration: Separate the membrane-bound [35S]GTPγS from the unbound nucleotide by rapid filtration.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the Ac-RYYRWK-NH2 concentration to generate a dose-response curve and determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the ability of Ac-RYYRWK-NH2 to inhibit the production of cAMP.

Methodology:

-

Cell Culture: Culture cells expressing the NOP receptor to an appropriate confluency.

-

Stimulation: Pre-incubate the cells with varying concentrations of Ac-RYYRWK-NH2, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the Ac-RYYRWK-NH2 concentration to determine the IC50 value.

Conclusion

This compound is a potent, selective, and well-characterized partial agonist of the NOP receptor. Its unique pharmacological profile makes it an indispensable tool for researchers investigating the physiological and pathophysiological roles of the nociceptin system. This technical guide provides a comprehensive overview of its properties, mechanism of action, and the experimental methodologies used for its characterization. A thorough understanding of its synthesis, the potential influence of the TFA counter-ion, and its interaction with the NOP receptor and downstream signaling pathways is essential for the design of robust experiments and the accurate interpretation of results. As research into the therapeutic potential of targeting the nociceptin system continues, Ac-RYYRWK-NH2 will undoubtedly remain a cornerstone of these endeavors.

References

- 1. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ac-RYYRWK-NH2 | CAS 200959-47-3 | Tocris Bioscience [tocris.com]

- 4. genscript.com [genscript.com]

- 5. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 6. biorbyt.com [biorbyt.com]

- 7. researchgate.net [researchgate.net]

- 8. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-RYYRWK-NH2 TFA: A Technical Guide to its Selectivity for the ORL1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hexapeptide Ac-RYYRWK-NH2, focusing on its selective interaction with the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1). This document synthesizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Findings: High Affinity and Selectivity for ORL1

Ac-RYYRWK-NH2 has been identified as a potent and selective partial agonist for the ORL1 receptor.[1][2] Notably, it displays no significant affinity for the classical µ-, κ-, or δ-opioid receptors, highlighting its specificity.[1][3] This selectivity is crucial for researchers investigating the physiological roles of the ORL1 system and for the development of targeted therapeutics.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of Ac-RYYRWK-NH2 at the ORL1 receptor, providing a clear quantitative basis for its selectivity and partial agonism.

Table 1: Binding Affinity of Ac-RYYRWK-NH2 for the ORL1 Receptor

| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [3H]Ac-RYYRWK-NH2 | Rat Cortical Membranes | 0.071 ± 0.018 | 22 ± 2 | [3] |

Table 2: Functional Activity of Ac-RYYRWK-NH2 at the ORL1 Receptor

| Assay | Tissue/Cell Line | Parameter | Value | Reference |

| [35S]GTPγS Binding | Rat Frontal Cortex | Emax | 96% | [4] |

| [35S]GTPγS Binding | CHO cells expressing ORL1 | Emax | 202% | [4] |

| cAMP Production Inhibition | CHO cells expressing ORL1 | % Inhibition | 58% | [4] |

| Electrically Evoked Contractions | Rat Vas Deferens | % Inhibition | 72% | [4] |

| Electrically Evoked Contractions | Rat Anococcygeus | % Inhibition | 66% | [4] |

Signaling Pathway

The ORL1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[5] Upon binding of an agonist like Ac-RYYRWK-NH2, a conformational change in the receptor leads to the activation of the G-protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can modulate various downstream effectors, including ion channels.

ORL1 Receptor Signaling Cascade

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the selectivity of Ac-RYYRWK-NH2 for the ORL1 receptor, based on the available literature.

1. Radioligand Binding Assay

This assay quantifies the affinity of a ligand for its receptor.

-

Tissue Preparation: Rat cortical membranes are prepared through homogenization and centrifugation to isolate the membrane fraction containing the ORL1 receptors.

-

Incubation: A constant concentration of the radiolabeled ligand (e.g., [3H]Ac-RYYRWK-NH2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (Ac-RYYRWK-NH2).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

2. [35S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation.

-

Membrane Preparation: Membranes from rat frontal cortex or CHO cells expressing the ORL1 receptor are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the agonist (Ac-RYYRWK-NH2).

-

Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the unbound form by filtration.

-

Detection: The amount of bound [35S]GTPγS is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted to generate a concentration-response curve, from which the Emax (maximum effect) and EC50 (concentration for half-maximal effect) can be determined.

3. cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase.

-

Cell Culture: CHO cells stably expressing the ORL1 receptor are cultured.

-

Stimulation: The cells are pre-treated with forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels) and then incubated with varying concentrations of Ac-RYYRWK-NH2.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the agonist.

Experimental Workflow for Selectivity Assessment

The following diagram illustrates a typical workflow for determining the selectivity of a compound like Ac-RYYRWK-NH2.

Workflow for Assessing Receptor Selectivity

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tryptophan replacement in the nociceptin/orphanin FQ receptor ligand Ac-RYYRWK-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Ac-RYYRWK-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of the synthetic peptide Ac-RYYRWK-NH2, often supplied as a trifluoroacetate (TFA) salt. Ac-RYYRWK-NH2 is a potent and selective partial agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), a target of significant interest in pain, addiction, and mood disorders. This document consolidates available data on its chemical characteristics, stability considerations, and biological activity. It also presents representative experimental protocols for its synthesis and analysis, and visualizes the key signaling pathway it modulates.

Chemical Properties

Ac-RYYRWK-NH2 is a hexapeptide with the sequence Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2. The N-terminus is acetylated, and the C-terminus is amidated. These modifications are crucial for its biological activity and stability. The peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and is often supplied as a trifluoroacetate (TFA) salt, a remnant of the purification process.

Physicochemical Data

Quantitative data for Ac-RYYRWK-NH2 and its common salt form are summarized in the table below.

| Property | Ac-RYYRWK-NH2 | Ac-RYYRWK-NH2 TFA |

| Sequence | Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 | Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 |

| Molecular Formula | C49H69N15O9[1][2][3][4] | C51H70F3N15O11[4] |

| Molecular Weight | 1012.17 g/mol [1][2][3][4][5] | 1126.21 g/mol [4] |

| CAS Number | 200959-47-3[1][2][3][5] | 408305-09-9[3][4] |

| Appearance | White to off-white solid | White to off-white solid |

| Purity (typical) | >98.00% (as determined by HPLC)[1] | >98.00% (as determined by HPLC) |

| Solubility | Soluble to 1 mg/mL in water.[1][2] To enhance solubility, warming to 37°C and sonication can be employed.[6] | Soluble in water. The TFA salt form generally aids in the solubilization of peptides in aqueous solutions. |

The Trifluoroacetate (TFA) Counter-ion

Trifluoroacetic acid is a strong acid commonly used in the cleavage of peptides from the solid-phase resin and as a mobile phase modifier in RP-HPLC purification.[2][7] Consequently, synthetic peptides are often isolated as TFA salts, where the TFA anion is ionically bound to positively charged residues (like Arginine and Lysine) and the N-terminus.[1] While the presence of TFA can aid in solubility, it can also impact experimental outcomes. Residual TFA has been shown to interfere with cellular assays and can alter the secondary structure of peptides.[1][7] For sensitive biological experiments, removal of TFA or exchange to a more biocompatible salt (e.g., acetate or hydrochloride) may be necessary.[1][5]

Stability and Storage

Proper handling and storage are critical to maintain the integrity and activity of Ac-RYYRWK-NH2.

Solid Form

As a lyophilized powder, the peptide is relatively stable. For long-term storage, it is recommended to:

In Solution

Peptides in solution are more susceptible to degradation. Key considerations for stock solutions include:

-

Recommended Solvents: Sterile, purified water is the recommended solvent.[1]

-

Storage of Stock Solutions:

-

Avoiding Freeze-Thaw Cycles: It is crucial to prepare single-use aliquots to avoid repeated freezing and thawing, which can lead to peptide degradation.[1][6]

Factors that can affect the stability of the peptide in solution include pH (extremes can cause hydrolysis of peptide bonds or modifications to side chains) and enzymatic degradation. The N-terminal acetylation and C-terminal amidation of Ac-RYYRWK-NH2 provide some protection against exopeptidases.

Biological Activity and Signaling Pathway

Ac-RYYRWK-NH2 is a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[5]

-

Binding Affinity: It binds to the NOP receptor with high affinity, with a reported Kd of 0.071 nM for the tritiated form ([3H]Ac-RYYRWK-NH2) in rat cortical membranes.[5]

-

Selectivity: The peptide is highly selective for the NOP receptor, showing no significant affinity for the classical mu (µ), delta (δ), or kappa (κ) opioid receptors (IC50 > 4000 nM).[5]

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gαi/o family.[1] Upon activation by an agonist like Ac-RYYRWK-NH2, the following intracellular events are initiated:

-

G Protein Activation: The Gαi/o subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the activation of inwardly rectifying potassium (K+) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).[1]

-

MAPK Pathway Activation: NOP receptor activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) signaling cascade.[1]

Caption: NOP Receptor Signaling Pathway activated by Ac-RYYRWK-NH2.

Experimental Protocols

Representative Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

Ac-RYYRWK-NH2 can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

1. Resin Selection: A Rink Amide resin is suitable for generating the C-terminal amide.

2. Synthesis Cycle (for each amino acid):

- Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).

- Washing: The resin is thoroughly washed with DMF to remove piperidine and by-products.

- Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt or HATU in the presence of a base like DIPEA) and coupled to the deprotected N-terminus. The reaction progress can be monitored by a qualitative ninhydrin test.

- Washing: The resin is washed again with DMF and Dichloromethane (DCM) to remove excess reagents.

3. N-terminal Acetylation: After the final lysine residue is coupled and deprotected, the N-terminus is acetylated on-resin using a solution of acetic anhydride and a base (e.g., 10% acetic anhydride in DMF).

4. Cleavage and Deprotection: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (e.g., Pbf for Arg, tBu for Tyr, Boc for Lys) are simultaneously removed using a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., triisopropylsilane and water) to capture reactive cations.

5. Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers and organic by-products.

6. Lyophilization: The crude peptide pellet is dried, dissolved in a water/acetonitrile mixture, and lyophilized to yield a fluffy white powder.

Caption: A representative workflow for the solid-phase synthesis of Ac-RYYRWK-NH2.

Representative Analytical Protocol: RP-HPLC

The purity of the synthesized peptide is assessed by analytical reverse-phase HPLC.

-

Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from ~5% to 65% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized for the best peak resolution.

-

Flow Rate: ~1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm (the latter for the tyrosine and tryptophan residues).

-

Purity Assessment: Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Protocol for TFA Removal (Salt Exchange)

For applications where TFA is undesirable, it can be exchanged for another counter-ion like hydrochloride.

1. Dissolution: Dissolve the TFA-peptide salt in distilled water (e.g., at 1 mg/mL).[1] 2. Acidification: Add a solution of 100 mM HCl to achieve a final HCl concentration between 2 and 10 mM.[1] 3. Equilibration: Let the solution stand at room temperature for several minutes.[1] 4. Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight.[1] 5. Repetition: To ensure complete exchange, the process of re-dissolving in the dilute HCl solution and lyophilizing should be repeated at least two more times.[1] 6. Final Step: After the final lyophilization, the peptide hydrochloride salt can be dissolved in the desired buffer for the experiment.[1]

Conclusion

This compound is a valuable research tool for investigating the NOP receptor system. Understanding its chemical properties, stability limitations, and the influence of the TFA counter-ion is essential for obtaining reliable and reproducible experimental results. This guide provides a foundational understanding for researchers working with this potent and selective NOP receptor agonist. For critical applications, it is always recommended to obtain batch-specific data from the supplier and perform appropriate quality control checks.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Ac-RYYRWK-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRWK-NH2 is a potent and selective synthetic hexapeptide that acts as a partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the ORL1 receptor.[1][2][3] This peptide has demonstrated high affinity for the NOP receptor with a Kd of 0.071 nM and shows selectivity over other opioid receptors such as μ, δ, and κ (IC50 > 4000 nM).[4][5] As a partial agonist, Ac-RYYRWK-NH2 stimulates NOP receptor-mediated signaling pathways, but to a lesser degree than the endogenous full agonist N/OFQ. This characteristic makes it a valuable tool for investigating the physiological and pathological roles of the NOP receptor system and a potential therapeutic candidate with a nuanced pharmacological profile.

These application notes provide detailed experimental protocols for the in vitro characterization of Ac-RYYRWK-NH2 TFA, covering its receptor binding, functional activity, potential cytotoxicity, and anti-inflammatory effects.

Data Presentation

The following table summarizes the quantitative data for Ac-RYYRWK-NH2's activity at the NOP receptor.

| Parameter | Value | Assay System | Reference |

| Kd | 0.071 ± 0.018 nM | [3H]Ac-RYYRWK-NH2 binding to rat cortical membranes | [1] |

| Bmax | 22 ± 2 fmol/mg protein | [3H]Ac-RYYRWK-NH2 binding to rat cortical membranes | [1] |

| Emax (% of N/OFQ) | 96% | [35S]GTPγS binding in rat frontal cortex | [2] |

| Emax (% of N/OFQ) | 202% | [35S]GTPγS binding in CHO cells expressing rat ORL1 | [2] |

| cAMP Inhibition | 58% | Forskolin-stimulated cAMP accumulation in CHO cells | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the peptide stock solution is critical for accurate and reproducible experimental results.

Materials:

-

This compound powder

-

Sterile, nuclease-free water or a suitable buffer (e.g., PBS)

-

Low-protein-binding microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

-

Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

-

Reconstitute the peptide in sterile, nuclease-free water or a buffer of choice to a desired stock concentration (e.g., 1 mM).

-

Gently vortex to dissolve the peptide completely. If solubility is an issue, sonication in a water bath for short intervals may be helpful.

-

Aliquot the stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

NOP Receptor Functional Assay: [35S]GTPγS Binding

This assay measures the activation of G-proteins coupled to the NOP receptor upon agonist binding.

Materials:

-

Cell membranes prepared from cells expressing the NOP receptor (e.g., CHO-hNOP cells)

-

[35S]GTPγS (specific activity ~1000 Ci/mmol)

-

GDP (Guanosine diphosphate)

-

GTPγS (unlabeled)

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

-

This compound working solutions

-

N/OFQ (full agonist control)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail and counter

Protocol:

-

Thaw the cell membranes on ice.

-

In a final volume of 1 mL of assay buffer, add the following components in order:

-

Varying concentrations of this compound or control ligands.

-

10 µM GDP.

-

5-10 µg of cell membrane protein.

-

50 pM [35S]GTPγS.

-

-

For non-specific binding determination, add 10 µM unlabeled GTPγS to a set of tubes.

-

Incubate the reaction mixture at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

NOP Receptor Functional Assay: cAMP Accumulation

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation through Gi/o proteins.

Materials:

-

CHO cells stably expressing the NOP receptor

-

Forskolin

-

This compound working solutions

-

N/OFQ (full agonist control)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell culture medium and reagents

Protocol:

-

Seed the NOP receptor-expressing CHO cells in a 96-well plate and grow to confluence.

-

On the day of the assay, replace the culture medium with serum-free medium and incubate for 1 hour.

-

Pre-incubate the cells with varying concentrations of this compound or N/OFQ for 15 minutes.

-

Stimulate the cells with forskolin (e.g., 5 µM) for 30 minutes to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration as a function of the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 and the maximal inhibition of forskolin-stimulated cAMP accumulation.

Cell Viability Assay: Resazurin Assay

This assay assesses the potential cytotoxicity of this compound by measuring the metabolic activity of viable cells.

Materials:

-

A relevant cell line (e.g., HEK293, SH-SY5Y, or primary neurons)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

This compound working solutions

-

Positive control for cytotoxicity (e.g., doxorubicin)

-

96-well clear-bottom black plates

-

Fluorescence plate reader (Ex/Em: ~560/590 nm)

Protocol:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing varying concentrations of this compound or controls.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Express the results as a percentage of the viability of untreated control cells.

Anti-inflammatory Activity: Inhibition of LPS-Induced TNF-α Release

This assay evaluates the potential anti-inflammatory properties of this compound by measuring its effect on cytokine release from immune cells.

Materials:

-

RAW 264.7 macrophage cell line or primary macrophages

-

Lipopolysaccharide (LPS)

-

This compound working solutions

-

Dexamethasone (positive control)

-

TNF-α ELISA kit

-

Cell culture medium and reagents

Protocol:

-

Seed the macrophages in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours) to induce TNF-α production.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration as a function of the this compound concentration. Determine the IC50 for the inhibition of TNF-α release.

Downstream Signaling Pathway Analysis: MAPK/ERK Phosphorylation

This protocol uses Western blotting to assess the effect of this compound on the phosphorylation of ERK, a key downstream signaling molecule of many GPCRs.[6]

Materials:

-

Cells expressing the NOP receptor

-

This compound working solutions

-

N/OFQ (positive control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate and imaging system

Protocol:

-

Seed cells and grow to 80-90% confluency.

-

Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.

-

Treat the cells with varying concentrations of this compound or N/OFQ for different time points (e.g., 5, 10, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal.

Visualizations

Caption: Simplified NOP receptor signaling pathway activated by Ac-RYYRWK-NH2.

Caption: General experimental workflow for the in vitro characterization of Ac-RYYRWK-NH2.

References

- 1. Research Portal [scholarship.miami.edu]

- 2. Frontiers | Nootkatone mitigates LPS-induced acute lung injury by modulating the NF-κB and Nrf2 pathways in mice [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ac-RYYRWK-NH2 TFA in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-RYYRWK-NH2 is a synthetic peptide with a sequence rich in arginine, tyrosine, and tryptophan residues. The N-terminal acetylation and C-terminal amidation enhance its stability in biological systems, making it a candidate for in vivo research. The trifluoroacetate (TFA) salt is a common counterion from the synthesis process. While direct studies on Ac-RYYRWK-NH2 are not extensively documented in publicly available literature, the structural motifs suggest potential therapeutic applications, primarily in the realms of antimicrobial and anti-inflammatory research. These application notes provide a generalized framework for in vivo studies based on the known activities of peptides with similar amino acid compositions.

Potential In Vivo Research Applications

Based on the prevalence of positively charged (Arginine) and aromatic/hydrophobic (Tyrosine, Tryptophan) amino acids, Ac-RYYRWK-NH2 is hypothesized to have the following in vivo activities:

-

Antimicrobial Activity: The peptide's cationic and amphipathic nature, conferred by the arginine and aromatic residues, is characteristic of many antimicrobial peptides (AMPs). These peptides can disrupt microbial membranes, leading to cell death. In vivo studies could explore its efficacy against various bacterial or fungal infections.

-

Anti-inflammatory Effects: Peptides with similar sequences have demonstrated the ability to modulate inflammatory responses. Potential mechanisms include the inhibition of pro-inflammatory cytokine production and the modulation of signaling pathways involved in inflammation.

-

Neuroprotective Properties: Certain short peptides containing arginine and aromatic residues have been shown to interfere with protein aggregation processes, such as the formation of amyloid-β plaques in Alzheimer's disease. In vivo models of neurodegenerative diseases could be employed to investigate this potential.

Quantitative Data Summary from Analogous Peptides

The following table summarizes efficacy data from published studies on peptides with sequences analogous to Ac-RYYRWK-NH2. This data can serve as a starting point for dose-ranging studies.

| Peptide Sequence | Application | Animal Model | Dosage | Key Findings |

| RRWQWR-motif peptides | Antibacterial | Mouse | Not specified | Effective against Gram-positive and Gram-negative bacteria. |

| RWRWRW | Antimicrobial | Mouse | Not specified | Core antimicrobial peptide with broad-spectrum activity. |

| RRY | Neuroprotection | APP/PS1 Transgenic Mice | Not specified | Inhibited amyloid-β aggregation and rescued cognitive deficits. |

| IRW | Anti-hypertensive, Anti-inflammatory | Spontaneously Hypertensive Rats | 3-15 mg/kg/day (oral) | Reduced blood pressure, decreased inflammatory markers. |

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for in vivo studies with Ac-RYYRWK-NH2.

Murine Model of Bacterial Infection

This protocol outlines a general procedure to assess the antimicrobial efficacy of Ac-RYYRWK-NH2 in a mouse model of sepsis.

Workflow Diagram:

Caption: Workflow for in vivo antimicrobial efficacy testing.

Methodology:

-

Peptide Preparation: Dissolve Ac-RYYRWK-NH2 TFA in sterile, pyrogen-free saline to the desired concentrations.

-

Animal Model: Use 8-10 week old C57BL/6 mice. Allow for a 1-week acclimatization period.

-

Bacterial Challenge: Induce a systemic infection by intraperitoneal (IP) injection of a predetermined lethal or sub-lethal dose of bacteria (e.g., Staphylococcus aureus or Escherichia coli).

-

Treatment: Administer Ac-RYYRWK-NH2 via a suitable route (e.g., intravenous, intraperitoneal, or subcutaneous) at various doses at a specified time point post-infection (e.g., 1 hour). Include vehicle control and untreated groups.

-

Monitoring: Monitor the survival and clinical signs of the animals for up to 72 hours.

-

Endpoint Analysis: At the end of the study, or at predetermined time points, collect blood and organs (spleen, liver) to determine bacterial load (colony-forming units). Measure inflammatory cytokine levels (e.g., TNF-α, IL-6) in the plasma using ELISA.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This protocol is designed to evaluate the anti-inflammatory properties of Ac-RYYRWK-NH2.

Methodology:

-

Peptide and LPS Preparation: Prepare Ac-RYYRWK-NH2 as described above. Dissolve LPS (from E. coli) in sterile saline.

-

Animal Model: Use BALB/c mice (8-10 weeks old).

-

Treatment: Administer Ac-RYYRWK-NH2 at various doses via the desired route.

-

Inflammatory Challenge: After a specified pre-treatment time (e.g., 30 minutes), induce systemic inflammation by IP injection of LPS.

-

Sample Collection: Collect blood samples at various time points post-LPS challenge (e.g., 2, 6, 24 hours).

-

Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the serum or plasma using ELISA or a multiplex assay.

Postulated Signaling Pathways

Antimicrobial Mechanism of Action

The proposed mechanism for antimicrobial activity involves the disruption of the bacterial cell membrane.

Signaling Pathway Diagram:

Caption: Postulated mechanism of antimicrobial action.

Anti-inflammatory Signaling

A potential anti-inflammatory mechanism involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS.

Signaling Pathway Diagram:

Application Notes and Protocols: Ac-RYYRWK-NH2 TFA Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction